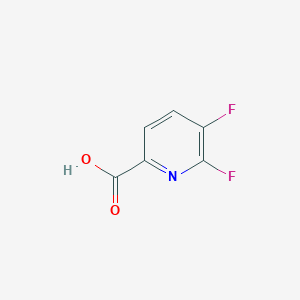

5,6-difluoropyridine-2-carboxylic Acid

Beschreibung

Significance of Fluorinated Pyridine (B92270) Carboxylic Acids in Contemporary Chemical Research

Fluorinated pyridine carboxylic acids represent a class of chemical compounds of significant interest in modern chemical research, particularly within the fields of medicinal chemistry and agrochemicals. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.com Pyridine carboxylic acid scaffolds, including isomers like picolinic acid, nicotinic acid, and isonicotinic acid, are foundational structures in a vast number of pharmaceuticals used to treat a wide range of conditions, from tuberculosis to cancer. chembk.com

The strategic placement of fluorine on the pyridine ring, combined with the carboxylic acid functional group, creates a versatile building block. The fluorine atoms can enhance binding interactions, improve cell membrane permeability, and block metabolic degradation, while the carboxylic acid group serves as a key site for forming esters, amides, and other derivatives, or for acting as a hydrogen bond donor/acceptor or a metal chelator. wikipedia.orgwiley-vch.de Consequently, these fluorinated scaffolds are integral to the development of new therapeutic agents and advanced agrochemicals, such as herbicides and fungicides. epa.govnih.gov

Overview of 5,6-Difluoropyridine-2-carboxylic Acid: A Research Perspective

This compound is a specialized heterocyclic compound valued as a building block in synthetic chemistry. From a research standpoint, its structure is notable for the presence of two adjacent fluorine atoms on the pyridine ring, ortho and meta to the nitrogen atom, and a carboxylic acid group at the 2-position (alpha to the nitrogen). This specific arrangement of functional groups imparts a unique electronic profile and reactivity. The compound is primarily utilized in research and development settings as an intermediate for the synthesis of more complex molecules. cenmed.commolbase.com Its utility stems from its potential to be incorporated into novel drug candidates and agrochemical compounds, where the difluoropyridine moiety can confer desirable biological and physical properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-difluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMYBARTEFULTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466806 | |

| Record name | 5,6-difluoropyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-38-4 | |

| Record name | 5,6-Difluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-difluoropyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5,6 Difluoropyridine 2 Carboxylic Acid

Precursor Selection and Initial Transformations

The strategic selection of starting materials is foundational to an efficient synthesis. Both difluorinated and dichlorinated pyridine (B92270) derivatives serve as common and versatile precursors, each offering distinct advantages in the subsequent reaction steps.

Utilization of Difluoropyridine and Dichloropyridine Derivatives

The choice of precursor often depends on commercial availability and the intended synthetic route. Dichloropyridine derivatives are frequently employed due to their lower cost and established reactivity. A key initial transformation is the halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine. For instance, 2,6-dichloropyridine (B45657) can be converted to 2,6-difluoropyridine (B73466) by heating with a fluorinating agent like potassium fluoride (B91410) (KF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427). google.com This method provides access to difluoropyridine intermediates that are primed for further functionalization.

Similarly, a synthetic route to 2,5-difluoropyridine, another potential starting material, begins with 2,5-dichloropyridine (B42133). google.com A patent describes a process where 2,5-dichloropyridine is first converted to 2,5-dibromopyridine, which then undergoes a methylation reaction to yield the desired 2,5-difluoropyridine. google.com

Strategic Employment of Key Intermediates in Reaction Sequences

Once obtained, difluoropyridine isomers like 2,3-difluoropyridine (B50371) or 2,6-difluoropyridine serve as critical intermediates. The synthetic challenge lies in introducing the carboxylic acid group at the C2 position while ensuring the final product has the 5,6-difluoro substitution pattern. The reactivity of these intermediates is heavily influenced by the position of the fluorine atoms, which activate the ring towards certain reactions and direct new functional groups to specific locations.

For example, 2,6-difluoropyridine can be selectively functionalized at the C3 or C4 positions through carefully chosen reaction conditions. nih.gov The fluorine atoms act as powerful electron-withdrawing groups, making the pyridine ring susceptible to nucleophilic attack, and also serve as directing groups in metalation reactions. The concept of "regioexhaustive substitution" has been demonstrated where each vacant position on a fluorinated pyridine can be selectively functionalized, showcasing the versatility of these intermediates. nih.gov These intermediates are not just passive scaffolds but active participants in dictating the outcome of the reaction sequence.

Regioselective Functionalization Techniques

Achieving the precise 5,6-difluoro-2-carboxy substitution pattern requires sophisticated functionalization techniques that can overcome the inherent challenges of controlling regioselectivity on a highly substituted heterocyclic ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying electron-deficient aromatic systems like fluorinated pyridines. libretexts.org The mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orglibretexts.org

The pyridine nitrogen and the existing fluorine atoms strongly withdraw electron density, making the ring carbons electrophilic and susceptible to attack. youtube.com A notable feature of SNAr on fluoroaromatics is that fluoride, despite being a poor leaving group in S_N2 reactions, can be an excellent leaving group in SNAr. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom. youtube.com

Solvent-Controlled Regioselectivity in SNAr Reactions

The choice of solvent can profoundly influence the rate and regioselectivity of SNAr reactions. rsc.org The differential solvation of the ground state reactants versus the charged transition state can favor one reaction pathway over another. researchgate.net For di- or poly-halogenated pyridines, where multiple sites are available for substitution, solvent polarity can be tuned to direct a nucleophile to a specific position.

Research has shown that in reactions of dichloropyridines, aprotic solvents can significantly impact which chlorine atom is substituted. researchgate.net For example, the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine (B117243) can be inverted by switching from a non-polar solvent like dichloromethane (B109758) to a highly polar aprotic solvent like DMSO. researchgate.net This control is attributed to the solvent's ability to stabilize charged intermediates, particularly its hydrogen-bond accepting capability. researchgate.net

Table 1: Conceptual Influence of Solvent on SNAr Regioselectivity

| Solvent Type | Typical Examples | Predicted Effect on Regioselectivity | Rationale |

| Non-polar Aprotic | Toluene, Hexane | May favor substitution at the less sterically hindered position. | Minimal stabilization of charged intermediates, leading to kinetic control based on steric accessibility. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Can favor substitution at the most electronically activated position, even if sterically hindered. | Strong stabilization of the charged Meisenheimer complex, lowering the activation energy for attack at the most electrophilic carbon. researchgate.net |

| Protic | Alcohols (e.g., Isopropanol) | Can act as both solvent and competing nucleophile; may favor pathways where the transition state benefits from hydrogen bonding. acsgcipr.org | The solvent's ability to donate hydrogen bonds can stabilize the leaving group and influence the reaction pathway. rsc.org |

Directed Metalation and Subsequent Carboxylation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a "directed metalation group" (DMG), which is a functional group that can coordinate to an organolithium reagent (like n-butyllithium or lithium diisopropylamide, LDA), directing it to deprotonate the adjacent ortho position. baranlab.org This generates a specific aryllithium intermediate that can then react with an electrophile. baranlab.org

In the context of fluoropyridines, the fluorine atoms themselves can act as directing groups. For example, studies on 2-fluoropyridine (B1216828) and 2,6-difluoropyridine have shown that LDA can effectively mediate ortholithiation at low temperatures. nih.gov The resulting lithiated species can then be quenched with carbon dioxide (usually from dry ice) to install a carboxylic acid group with high regioselectivity. This metalation-carboxylation sequence is a direct and efficient method for producing fluorinated pyridine carboxylic acids. hokudai.ac.jp The choice of base and reaction conditions is critical, as different reagents can lead to different regiochemical outcomes on the same substrate. unblog.fr

Table 2: Directed Metalation and Carboxylation of Fluoropyridine Scaffolds

| Precursor | Directing Group(s) | Base/Conditions | Position of Carboxylation | Reference |

| 2-Fluoropyridine | Fluoro (at C2) | LDA, THF, -78 °C | C3 | nih.gov |

| 2,6-Difluoropyridine | Fluoro (at C2 and C6) | LDA, THF, -78 °C | C3 | nih.gov |

| 3-Chloropyridine | Chloro (at C3) | LDA, THF, -78 °C | C4 | researchgate.net |

| 2-Chloro-5-bromopyridine | Chloro (at C2), Bromo (at C5) | LDA, THF, -78 °C | C6 | mdpi.com |

Halogen Exchange Reactions for Fluorination

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds, including the difluoropyridine scaffold. This method typically involves the substitution of chlorine or bromine atoms with fluorine by using a nucleophilic fluoride source. In the context of synthesizing difluoropyridine derivatives, a common precursor is a corresponding dichloropyridine.

The process generally involves reacting the chlorinated pyridine with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. google.comgoogle.com The choice of solvent is critical, with dimethyl sulfoxide (DMSO) and sulfolane being effective options that can facilitate the reaction at the required elevated temperatures, often between 180°C and 235°C. google.com The efficiency of the exchange can be sensitive to the reaction conditions, including the purity of the reagents and the absence of water. For instance, the reaction of 2,6-dichloropyridine with anhydrous KF in DMSO at approximately 186°C has been shown to produce 2,6-difluoropyridine in high yield. google.com While direct synthesis of 5,6-difluoropyridine-2-carboxylic acid via this method is less commonly detailed, the core difluoropyridine structure is often assembled this way before the carboxylic acid group is introduced or modified. Another related halogen exchange method is the Finkelstein reaction, which involves the exchange of one halogen atom for another and can be applied to the synthesis of fluorinated pyridines. nih.gov

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Reported Outcome | Source |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Potassium Fluoride (KF) | Dimethyl Sulfoxide (DMSO) | 186 | 96.3% yield of 2,6-difluoropyridine | google.com |

| 2,6-Dichloropyridine | Potassium Fluoride (KF) | Sulfolane | 225-235 | 62% conversion to 2,6-difluoropyridine | google.com |

| 2,5-Dichloropyridine | Anhydrous Potassium Fluoride (KF) | Not specified | Not specified | Formation of 2,5-difluoropyridine | google.com |

Advanced Synthetic Protocols

Beyond initial fluorination, advanced synthetic strategies are employed to construct and functionalize the target molecule. These include precise oxidation and reduction reactions to manipulate functional groups and sophisticated carbon-carbon bond-forming reactions to build the molecular skeleton.

The introduction and modification of the carboxylic acid group on the 5,6-difluoropyridine ring often rely on oxidation or reduction reactions. A common synthetic route involves the oxidation of a precursor bearing a different functional group at the C-2 position. For example, a 2-methyl or 2-hydroxymethyl-5,6-difluoropyridine can be oxidized to the corresponding carboxylic acid. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic chemistry, often accomplished using strong oxidizing agents like chromic acid or potassium permanganate. leah4sci.com In a related synthesis of a fluorinated benzopyran carboxylic acid, a multi-step sequence involving acylation, cyclization, and hydrolysis was used to form the carboxylic acid moiety. researchgate.net

Conversely, reduction reactions can also be strategically employed. While not for the direct synthesis of the target acid, the carboxylic acid group itself can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄), demonstrating the chemical versatility of the functional group for further derivatization. leah4sci.com Similarly, the reduction of ketones to secondary alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) is a standard transformation that can be part of a broader synthetic scheme. leah4sci.com

The construction of complex molecular architectures often requires the formation of new carbon-carbon bonds, a process central to modern organic synthesis. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming C-C bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or triflate. mdpi.commdpi.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex heterocyclic molecules. nih.gov

In the context of this compound, the Suzuki reaction can be envisioned in several ways. One approach involves coupling a dihalopyridine with an appropriate boronic acid to construct a more complex pyridine core, followed by the installation or modification of the carboxylic acid group. For instance, 2,4-bis(4-bromophenyl)-3,5,6-trifluoropyridine can be synthesized via a nucleophilic aromatic substitution followed by Suzuki coupling, demonstrating the utility of these reactions on fluorinated pyridine rings. nih.gov Acyl chlorides, which can be readily prepared from carboxylic acids, can also serve as electrophiles in Suzuki couplings to produce ketones. mdpi.com A highly efficient Suzuki coupling of chloropyridines with various boronic acids has been achieved in a water/n-butanol solvent mixture using a specialized palladium-phosphine catalyst, highlighting the potential for high-yield synthesis of functionalized pyridines. nih.gov An advanced application is the decarboxylative Suzuki-Miyaura coupling, where a carboxylic acid itself is used as a coupling partner, offering a novel route to biaryl structures from (hetero)aromatic carboxylic acids. rsc.org

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Source |

|---|---|---|---|---|---|

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | mdpi.com |

| Chloropyridines | Arylboronic acids | [Na₂PdCl₄] / Dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphine | Not specified | Water/n-butanol | nih.gov |

| 2-Chlorochromone | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | nih.gov |

| (Hetero)aromatic carboxylic acids | Arylboronic acids | Pd(OAc)₂ | Ag₂CO₃ | Dioxane/H₂O | rsc.org |

One-pot synthesis strategies, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. researchgate.net Such protocols are increasingly applied to the synthesis of complex molecules. For instance, a one-pot deoxyfluorination and amide bond formation has been developed using pentafluoropyridine (B1199360) (PFP). nih.gov In this process, a carboxylic acid is converted in situ to an acyl fluoride, which then reacts with an amine to form an amide in good to excellent yields, avoiding the isolation of the acyl fluoride intermediate. nih.gov

Similar strategies have been employed for the synthesis of other heterocyclic compounds. A one-pot method for creating 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has been reported, involving an initial cyclization followed by a copper-catalyzed C-H arylation in the same vessel. nih.govresearchgate.net These examples demonstrate the power of one-pot procedures to streamline synthetic sequences, a principle that is highly applicable to the efficient production of functionalized building blocks like this compound and its derivatives.

Carbon-Carbon Bond Forming Reactions

Optimization and Scale-Up Considerations in Chemical Synthesis

Transitioning a synthetic route from a laboratory bench to large-scale industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and economic viability. Key factors that must be considered include reaction temperature, pressure, residence time (for continuous processes), and catalyst loading. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 5,6 Difluoropyridine 2 Carboxylic Acid

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 5,6-difluoropyridine-2-carboxylic acid are primarily governed by the inherent electronic properties of the substituted pyridine (B92270) ring and the carboxylic acid group.

Heterolytic cleavage in this compound can occur at several bonds, leading to the formation of various reactive intermediates. The most common heterolytic cleavage involves the O-H bond of the carboxylic acid group, resulting in deprotonation to form a carboxylate anion. This process is typical for carboxylic acids. libretexts.orgkhanacademy.org

Another potential pathway for heterolytic cleavage is the C-F bond, particularly under nucleophilic attack. The strong electron-withdrawing effect of the ring nitrogen and the other fluorine atom makes the carbon atoms attached to the fluorine atoms electrophilic. Nucleophilic aromatic substitution (SNAr) reactions proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, formed by the addition of a nucleophile to the aromatic ring. mdpi.com

The carboxylic acid group can also be transformed into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) can convert the -OH group into a chlorosulfite group, which is then readily displaced by a chloride ion in a nucleophilic acyl substitution, forming an acyl chloride. libretexts.org

Substitution Reactivity of Fluorine Atoms

The fluorine atoms at the 5- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings. mdpi.comnih.gov The pyridine nitrogen atom, being highly electronegative, withdraws electron density from the ring, particularly from the α (2- and 6-) and γ (4-) positions, facilitating nucleophilic attack at these sites.

In this compound, the fluorine at the 6-position is α to the ring nitrogen, making it highly activated towards nucleophilic substitution. The fluorine at the 5-position is β to the nitrogen and is generally less reactive towards nucleophiles. The rate and regioselectivity of substitution are influenced by the nature of the nucleophile and the reaction conditions. rsc.org Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluorine atoms. beilstein-journals.org

Table 1: Predicted Regioselectivity of Nucleophilic Substitution

| Position of Fluorine | Activation by Ring Nitrogen | Predicted Reactivity towards Nucleophiles |

| C6 | High (α-position) | More reactive |

| C5 | Lower (β-position) | Less reactive |

This table is based on general principles of reactivity for fluorinated pyridines.

Electrophilic and Nucleophilic Reactivity

The electronic nature of this compound allows for both electrophilic and nucleophilic interactions, though the latter is generally favored.

Electrophilic Reactivity: The pyridine ring is inherently electron-deficient compared to benzene, and the presence of two strongly electron-withdrawing fluorine atoms further deactivates the ring towards electrophilic aromatic substitution (SEAr). wikipedia.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylation are significantly more difficult to achieve than on benzene. masterorganicchemistry.com If an electrophilic substitution were to occur, it would be directed to the positions of relatively higher electron density, which are typically the β-positions (3- and 5-). However, in this molecule, the 5-position is already substituted. The nitrogen atom can also be protonated or complex with Lewis acids under the acidic conditions often required for SEAr, which further deactivates the ring. wikipedia.org

Nucleophilic Reactivity: The primary site for nucleophilic attack on the molecule, aside from the SNAr at the C-F bonds, is the carbonyl carbon of the carboxylic acid group. This carbon is electrophilic and can react with nucleophiles in nucleophilic acyl substitution reactions. khanacademy.org These reactions typically require the activation of the carboxylic acid, for example, by converting the hydroxyl group into a better leaving group. libretexts.org Common transformations include the formation of esters, amides, and acid halides.

The carboxylate anion, formed upon deprotonation, is a nucleophile itself and can participate in reactions with electrophiles.

Stability Under Varying Reaction Conditions and Environmental Factors

The molecule's stability is influenced by several factors:

pH: In basic conditions, the carboxylic acid will deprotonate to form the more water-soluble and generally more stable carboxylate salt. In strongly acidic conditions, the pyridine nitrogen can be protonated.

Temperature: Like most organic compounds, it will decompose at high temperatures. The presence of the carboxylic acid group might lead to decarboxylation under certain conditions, although this typically requires high temperatures or specific catalysts.

Nucleophiles: As discussed, the compound is reactive towards nucleophiles, which can lead to the substitution of the fluorine atoms. Therefore, it would be considered unstable in the presence of strong nucleophiles.

Oxidizing/Reducing Agents: The pyridine ring is generally resistant to oxidation. The carboxylic acid group is also at a high oxidation state, but it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Table 2: Predicted Stability Profile

| Condition | Effect on Stability | Potential Reactions |

| Strong Base | Deprotonation | Formation of carboxylate salt |

| Strong Acid | Protonation | Formation of pyridinium (B92312) salt |

| High Temperature | Decomposition | Potential decarboxylation |

| Strong Nucleophiles | Reactive | Nucleophilic aromatic substitution |

| Strong Reducing Agents | Reactive | Reduction of carboxylic acid |

This table provides a predicted stability profile based on the general chemistry of its functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 5,6-difluoropyridine-2-carboxylic acid in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra offers insights into the electronic environment of each nucleus and their through-bond connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the two aromatic protons and the carboxylic acid proton. The carboxylic acid proton (-COOH) typically appears as a broad singlet in a significantly downfield region, generally between 10-13 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The two aromatic protons on the pyridine (B92270) ring, H-3 and H-4, will appear as multiplets due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. libretexts.orgthieme-connect.de

The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm range. libretexts.org The five carbons of the pyridine ring will exhibit complex splitting patterns due to one-bond and two-bond couplings with fluorine (¹JCF and ²JCF), which are typically large. organicchemistrydata.org The carbons directly bonded to fluorine (C-5 and C-6) will show the largest coupling constants.

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |

| COOH | ~10-13 | ~160-180 | s (broad) |

| C-2 | - | ~145-155 | d, due to ²JCF |

| H-3 | ~8.0-8.4 | ~120-130 | dd, ³JHH, ⁴JHF |

| H-4 | ~7.8-8.2 | ~125-135 | ddd, ³JHH, ³JHF, ⁴JHF |

| C-5 | - | ~140-150 | dd, ¹JCF, ²JCF |

| C-6 | - | ~150-160 | d, ¹JCF |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govicpms.cz For this compound, two distinct signals are expected for the F-5 and F-6 nuclei in the typical range for aromatic fluorides. ucsb.edu

Each fluorine signal will be split into a doublet of doublets (dd) due to coupling with the adjacent aromatic protons (³JHF and ⁴JHF) and the other fluorine atom (⁴JFF). organicchemistrydata.org The through-space and through-bond couplings provide valuable information about the spatial arrangement and connectivity of the fluorine atoms on the pyridine ring. The magnitude of these coupling constants is crucial for confirming the substitution pattern. icpms.cz

Predicted ¹⁹F NMR Data

| Assignment | ¹⁹F Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| F-5 | -130 to -150 | dd | ⁴JFF, ³J(F5-H4) |

| F-6 | -70 to -90 | dd | ⁴JFF, ⁴J(F6-H3) |

Mass Spectrometry (MS)

Mass spectrometry provides data on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

HR-ESI-MS is a soft ionization technique ideal for polar molecules like carboxylic acids, allowing for precise mass determination of the molecular ion. und.edu For this compound, the expected primary ion in positive mode would be the protonated molecule, [M+H]⁺. Its high-resolution mass would be calculated from the monoisotopic mass of the neutral molecule (159.013185 Da) plus the mass of a proton. Adducts with sodium, [M+Na]⁺, are also commonly observed. lew.romdpi.com

Predicted HR-ESI-MS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₄F₂NO₂]⁺ | 160.0204 |

| [M+Na]⁺ | [C₆H₃F₂NNaO₂]⁺ | 182.0023 |

GC-EIMS involves a more energetic ionization process that leads to characteristic fragmentation of the molecule. whitman.edu The molecular ion peak (M⁺) at m/z 159 would be observed, and its odd mass is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom. whitman.edu

Key fragmentation pathways for aromatic carboxylic acids include the loss of neutral fragments such as •OH (hydroxyl radical) and •COOH (carboxyl radical). libretexts.org Therefore, prominent peaks at M-17 (m/z 142) and M-45 (m/z 114) are anticipated. Subsequent loss of carbon monoxide (CO) from the fragment ions is also a common pathway. For fluorinated compounds, the loss of a fluorine radical (•F) or HF can also occur. whitman.edu

Predicted GC-EIMS Fragmentation

| m/z | Proposed Fragment | Description |

| 159 | [C₆H₃F₂NO₂]⁺• | Molecular Ion (M⁺•) |

| 142 | [C₆H₂F₂NO]⁺ | Loss of •OH (M-17) |

| 114 | [C₅H₃F₂N]⁺• | Loss of •COOH (M-45) |

| 113 | [C₅H₂F₂N]⁺ | Loss of CO₂ from M⁺• |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the characteristic functional groups and bond vibrations within the molecule. For this compound, the spectra would be dominated by absorptions from the carboxylic acid group and the difluorinated pyridine ring. nih.govrsc.org

The most prominent IR feature of the carboxylic acid is a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region due to extensive hydrogen bonding in the solid state or concentrated solutions. libretexts.org The C=O stretching vibration gives rise to a strong, sharp absorption band, usually between 1700 and 1725 cm⁻¹ for aromatic carboxylic acids. libretexts.org Other significant bands include C-F stretches (typically 1200-1300 cm⁻¹) and various C-H and pyridine ring C=C/C=N stretching and bending vibrations. nih.govresearchgate.net

Predicted Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 2500-3300 | ν(O-H) | Carboxylic acid O-H stretch, very broad |

| 1700-1725 | ν(C=O) | Carboxylic acid C=O stretch, strong |

| ~1600 | ν(C=C/C=N) | Aromatic ring stretching |

| 1200-1300 | ν(C-F) | Aryl C-F stretch, strong |

| ~900 | δ(O-H) | Out-of-plane O-H bend, broad |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum for this compound is expected to exhibit characteristic bands for its functional groups.

Detailed Research Findings: The most prominent features in the FT-IR spectrum would arise from the carboxylic acid and the difluoropyridine ring. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. scribd.comchemicalbook.com The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp band typically between 1760-1690 cm⁻¹. chemicalbook.com The exact position would be influenced by the electronic effects of the fluorine atoms and the pyridine ring. Conjugation and intramolecular hydrogen bonding could shift this frequency.

The C-F stretching vibrations of the fluorinated pyridine ring would likely appear as strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹. chemicalbook.com Vibrations associated with the pyridine ring, including C-C and C-N stretching, would be present in the 1600-1400 cm⁻¹ region. The C-O stretching and O-H bending vibrations of the carboxylic acid group would also contribute to the fingerprint region of the spectrum.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C, C=N Stretch (Pyridine Ring) | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1300 - 1000 | Strong |

| C-O Stretch | 1320 - 1210 | Medium |

| O-H Bend (in-plane) | 1440 - 1395 | Medium |

| O-H Bend (out-of-plane) | 950 - 910 | Broad, Medium |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Vibrations that are symmetric and involve less polar bonds often produce strong Raman signals.

Detailed Research Findings: In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be particularly active. The ring breathing modes, which are characteristic of aromatic systems, would likely produce a strong and sharp signal. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. Conversely, the C-C and C-N stretching vibrations within the ring might show enhanced intensity. The C-F symmetric stretching vibration would also be a prominent feature. Due to its low polarity, the O-H stretch is generally weak in Raman spectroscopy.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Detailed Research Findings: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorptions characteristic of a substituted pyridine ring. Pyridine itself exhibits π → π* transitions. The presence of the carboxylic acid group and fluorine atoms will act as auxochromes, likely causing a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine.

Typically, aromatic carboxylic acids without extensive conjugation show absorption maxima below 300 nm. One would anticipate a strong absorption band corresponding to a π → π* transition of the aromatic system. A weaker n → π* transition, associated with the non-bonding electrons of the nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl group, might be observed at a longer wavelength. The exact wavelength of maximum absorbance (λ_max) would depend on the solvent polarity.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λ_max Range (nm) | Molar Absorptivity (ε) |

| π → π | 260 - 290 | High |

| n → π | > 300 | Low |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While no experimental crystal structure for this compound has been reported, predictions can be made based on related structures. It is highly probable that the molecules would form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxylic acid groups of two molecules. This is a common structural motif for carboxylic acids.

The crystal packing would also be influenced by other intermolecular interactions, such as π-π stacking between the pyridine rings and potential C-H···F or C-H···O hydrogen bonds. The planarity of the pyridine ring would be a key feature, although the carboxylic acid group might be slightly twisted out of the plane of the ring. The precise unit cell parameters and space group would require experimental determination. Analysis of related structures, such as that of 5-methoxy-1H-indole-2-carboxylic acid, reveals the formation of such dimeric structures and additional stabilizing intermolecular contacts.

Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimer |

| Secondary Interactions | π-π stacking, C-H···F/O contacts |

| C=O Bond Length (Å) | ~1.25 |

| C-O Bond Length (Å) | ~1.30 |

| C-F Bond Length (Å) | ~1.35 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. arxiv.org It is frequently employed to predict molecular geometries, energies, and other properties. For 5,6-difluoropyridine-2-carboxylic acid, DFT calculations would provide fundamental data on its characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum energy. This reveals the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For this compound, this analysis would be crucial to understand its spatial arrangement, particularly the orientation of the carboxylic acid group relative to the fluorinated pyridine (B92270) ring. Conformational analysis would further explore different rotational isomers (conformers) and their relative energies.

Currently, there are no published optimized geometry parameters or conformational energy profiles specifically for this compound. Studies on related dihydropyridine (B1217469) carboxylic acids have utilized methods like B3LYP/6-311++G(d,p) to determine their structures. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available) This table is for illustrative purposes only. No published data exists.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C(OOH) | N/A | F-C5-C6 | N/A |

| C5-F | N/A | C5-C6-N1 | N/A |

| C6-F | N/A | C6-N1-C2 | N/A |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgemerginginvestigators.org A smaller gap generally implies higher reactivity. emerginginvestigators.org Analysis of the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, a detailed study would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions. This would reveal how the electron-withdrawing fluorine atoms and the carboxylic acid group influence the electronic properties of the pyridine ring. While the HOMO-LUMO gaps for various other organic molecules have been extensively studied, specific values for this compound are not documented in the literature. arxiv.orgmdpi.com

Table 2: Hypothetical Electronic Properties of this compound (Data Not Available) This table is for illustrative purposes only. No published data exists.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are invaluable for interpreting experimental spectra. mdpi.com For this compound, these predictions would help in assigning specific signals and bands to the corresponding atoms and vibrational modes.

Although computational studies on other pyridine derivatives have shown good correlation between calculated and experimental spectra, no such theoretical spectroscopic data has been published for this compound. nih.gov

Reactivity Prediction and Fukui Indices

Fukui functions are a concept within DFT used to describe local reactivity. faccts.deresearchgate.net They indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed. faccts.de Calculating the condensed Fukui indices for each atom in this compound would provide a quantitative measure of its site-specific reactivity. This analysis would pinpoint the most reactive sites, offering guidance for synthetic applications. To date, no study has reported the Fukui indices for this compound.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comresearchgate.net For this compound, MD simulations could be used to study its conformational dynamics in different solvents, its interaction with biological macromolecules like proteins or DNA, or its behavior in a lipid membrane environment. mdpi.com This would provide insights into its transport, binding, and intermolecular interactions. The scientific literature currently lacks any MD simulation studies specifically involving this compound.

Research Applications of 5,6 Difluoropyridine 2 Carboxylic Acid and Its Derivatives

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. 5,6-Difluoropyridine-2-carboxylic acid provides a readily available scaffold containing this beneficial element, positioning it as a key intermediate in the development of novel therapeutic agents.

Design and Synthesis of Biologically Active Molecules

This compound is primarily utilized as a structural motif in the synthesis of new biologically active molecules. The carboxylic acid group (-COOH) on the pyridine (B92270) ring is a key functional handle, allowing for the formation of amide bonds, esters, and other derivatives through well-established synthetic routes. This enables chemists to connect the difluoropyridine core to other molecular fragments, systematically building libraries of compounds for biological screening.

For example, its structural analogs are used in the preparation of pyridonecarboxylic acid antibacterials google.com. The synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors and various dihydropyridine (B1217469) carboxylic acid derivatives with cytotoxic activity also highlights the utility of carboxylic acid-containing heterocycles in creating diverse and biologically active compounds mdpi.com.

Influence of Fluorine Substitution on Biological Activity, Lipophilicity, and Pharmacokinetics

The strategic placement of fluorine atoms in a drug molecule can profoundly and beneficially alter its properties. The two fluorine atoms in this compound exert strong electronic effects, which are carried through to its derivatives, influencing several key pharmacokinetic and pharmacodynamic parameters.

Biological Activity: Fluorine substitution can enhance binding affinity to target proteins. This is achieved through various mechanisms, including electrostatic interactions and the ability of fluorine to displace water molecules from binding pockets.

Lipophilicity: The introduction of fluorine generally increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross cell membranes and can lead to improved absorption and bioavailability.

Pharmacokinetics: Fluorine can block sites of metabolic attack. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, drug developers can prevent oxidation, thereby increasing the metabolic stability and prolonging the half-life of a drug in the body.

Table 1: Effects of Fluorine Substitution in Drug Design

| Property Affected | Influence of Fluorine | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond blocks metabolic oxidation by P450 enzymes. |

| Lipophilicity | Increased | Fluorine is lipophilic, which can enhance membrane permeability and absorption. |

| Binding Affinity | Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. |

| pKa (Acidity/Basicity) | Modulated | As a highly electronegative atom, fluorine can lower the pKa of nearby acidic or basic groups, affecting ionization state. |

Targeted Molecular Interactions and Mechanism of Action Studies

The difluoropyridine moiety derived from this compound can play a critical role in how a drug interacts with its biological target. The two electron-withdrawing fluorine atoms alter the electron distribution of the pyridine ring, which can fine-tune the strength of hydrogen bonds and other non-covalent interactions between the drug molecule and the amino acid residues in a protein's active site.

While specific mechanism of action studies for drugs directly synthesized from this compound are not extensively detailed, the principles are well-established. For instance, in HIV-1 integrase inhibitors designed from related structures, specific residues in the enzyme's active site were identified as crucial for potency, demonstrating the importance of targeted interactions mdpi.com. The strategic placement of fluorine can stabilize the bioactive conformation of a molecule, locking it into a shape that is optimal for binding to its target.

Development of Novel Therapeutic Agents (e.g., Antiemetic Agents)

The scaffold of this compound is suitable for incorporation into a wide range of potential therapeutic agents across different disease areas. While its application in the development of antiemetic agents is not prominently documented in publicly available research, its utility as a building block for other classes of drugs is clear. For example, related fluorinated pyrazine-carboxylic acid derivatives are used as intermediates in the synthesis of compounds that inhibit the production of amyloid-β, relevant to Alzheimer's disease google.com. This demonstrates the potential for this class of compounds to be adapted for various therapeutic targets, including those in the central nervous system which are often relevant for antiemetic action.

Investigation of Antimicrobial Properties

Pyridine-based compounds have a long history in the development of antimicrobial agents. Derivatives of pyridine carboxylic acids and related heterocyclic structures have shown activity against various pathogens. For instance, pyridine-2,6-dicarboxamide derivatives have been screened for bactericidal and fungicidal potential mdpi.com. Similarly, chiral pyridine carboxamides synthesized from pyridine-2,6-dicarbonyl dichloride have been investigated as antimicrobial agents mdpi.com.

Given these precedents, derivatives of this compound represent a promising area for the discovery of new antimicrobial drugs. The inclusion of fluorine atoms could enhance the potency, cell penetration, and metabolic stability of these potential agents, potentially overcoming existing mechanisms of drug resistance in bacteria and fungi.

Agrochemical Research and Development

The unique properties conferred by fluorine are also highly valuable in the agrochemical industry for the development of new herbicides, fungicides, and insecticides. A significant percentage of modern pesticides contain fluorine, often leading to enhanced efficacy and better environmental profiles nih.govresearchgate.net.

Fluorinated pyridine carboxylic acids and their derivatives are a well-established class of herbicides google.com. For example, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid is a potent herbicide used for weed control in cereal crops google.com. Other related compounds, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, are metabolites of fungicides nih.gov. These examples underscore the importance of the fluorinated pyridine core in designing effective agrochemicals.

Therefore, this compound serves as a valuable starting material for the synthesis of new agrochemical candidates. Its structure can be systematically modified to optimize for target specificity (e.g., a particular weed or fungus) and crop safety, contributing to the development of next-generation crop protection solutions.

Synthesis of Agrochemical Intermediates and Active Ingredients

The strategic incorporation of fluorine into organic molecules has become a cornerstone in the development of modern agrochemicals, leading to products with enhanced efficacy, metabolic stability, and tailored physicochemical properties. dntb.gov.uanih.gov Within this context, this compound serves as a crucial building block and intermediate for the synthesis of advanced agrochemical active ingredients. Its fluorinated pyridine scaffold is a key component in the creation of novel herbicides, fungicides, and insecticides. nih.gov

The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, allowing for its integration into more complex molecular structures. The synthesis process often involves the conversion of the carboxylic acid to amides, esters, or other functional groups to build the final active ingredient. For instance, similar heterocyclic carboxylic acids are used as starting materials to construct compounds with specific biological activities. google.com The difluoro-substitution on the pyridine ring is particularly significant, as it can lead to compounds with new modes of action, a critical factor in overcoming resistance issues in target pests and weeds. dntb.gov.uaresearchgate.net The development of synthetic routes utilizing intermediates like this compound is essential for producing next-generation crop protection agents that are both effective and economically viable. researchgate.net

Impact of Fluorine on Agrochemical Efficacy and Selectivity

The introduction of fluorine atoms into the molecular structure of active ingredients, as seen in this compound and its derivatives, has a profound and multifaceted impact on their agrochemical performance. nih.gov The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, are leveraged to enhance the efficacy and selectivity of crop protection agents. nbinno.com

One of the primary benefits is the increased metabolic stability of the molecule. researchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the compound more resistant to enzymatic degradation by detoxification enzymes in target organisms or the environment. researchgate.netnbinno.com This enhanced stability can lead to longer-lasting pest control and may allow for lower application rates. nbinno.com

Furthermore, fluorine substitution can significantly alter the physicochemical properties of a compound, which in turn affects its biological activity. dntb.gov.ua Key impacts include:

Increased Lipophilicity: The presence of fluorine can enhance a molecule's ability to pass through biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects. This improved bioavailability ensures that more of the active ingredient reaches its target site. researchgate.netnbinno.com

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins or enzymes. This can lead to stronger binding to the active site, thereby increasing the potency of the agrochemical. researchgate.net

While the benefits are significant, the relationship between fluorination and biological activity is complex. The position and number of fluorine atoms are critical, and their introduction can lead to either an increase or a decrease in efficacy depending on how it affects the molecule's shape, flexibility, and interaction with the target. nih.govresearchgate.net Therefore, predicting the optimal sites for fluorine substitution remains a key challenge in the design of new agrochemicals. dntb.gov.uanih.gov

Table 1: Influence of Fluorine Substitution on Agrochemical Properties

| Property | Impact of Fluorine | Rationale | Citation |

|---|---|---|---|

| Metabolic Stability | Increased | The high strength of the carbon-fluorine bond resists enzymatic cleavage. | researchgate.netnbinno.com |

| Bioavailability | Increased | Enhanced lipophilicity improves penetration through biological membranes. | researchgate.netnbinno.com |

| Binding Affinity | Potentially Increased | Fluorine can form favorable interactions with target enzymes or receptors. | researchgate.net |

| Physicochemical Profile | Modified | Alters properties like acidity, basicity, and molecular conformation. | dntb.gov.ua |

| Mode of Action | Potentially Altered | Changes in electronic properties can influence interactions with biological targets. | nih.govresearchgate.net |

Materials Science and Nanotechnology

Building Blocks for Fluorinated Polymers and Advanced Network Materials

This compound is a valuable monomer for the synthesis of high-performance fluorinated polymers and advanced network materials. The combination of a thermally stable pyridine ring, two fluorine substituents, and a reactive carboxylic acid functional group makes it an attractive building block for materials designed for demanding applications. pageplace.de Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, low surface energy, and unique optical and electrical properties. pageplace.de

The carboxylic acid group enables the incorporation of the 5,6-difluoropyridine unit into various polymer backbones through condensation polymerization reactions. For example, it can react with diamines to form fluorinated polyamides or with diols to form fluorinated polyesters. The resulting polymers would benefit from the properties imparted by the difluoropyridine moiety, including:

Enhanced Thermal Stability: The rigid aromatic structure of the pyridine ring contributes to a high glass transition temperature.

Chemical Inertness: The strong C-F bonds provide resistance to chemical attack.

Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of the polymer, making it suitable for applications in microelectronics.

Hydrophobicity: Fluorinated surfaces typically exhibit low surface energy, leading to water and oil repellency.

These properties make such polymers candidates for use as specialty coatings, advanced membranes for separations, and materials for electronic and aerospace applications. pageplace.de Specifically, carboxylic acid-type monomers are utilized in the synthesis of fluorinated ionomer membranes, which are critical components in fuel cells and other electrochemical devices. pageplace.de

Surface Modification of Nanoparticles and Nanostructures

In the field of nanotechnology, modifying the surface of nanoparticles is crucial to control their stability, dispersibility, and functionality for specific applications. nih.govnih.gov this compound can be employed as a surface-modifying agent, or ligand, for a variety of nanostructures.

The primary mechanism for this application involves the carboxylic acid group, which can act as an effective anchor to bind to the surface of nanoparticles, particularly metal oxides. frontiersin.org This attachment is typically achieved through covalent conjugation, where the carboxyl group forms a stable bond with the nanoparticle surface. frontiersin.org Once anchored, the exposed 5,6-difluoropyridine moiety dictates the new surface properties of the nanoparticle.

The key advantages of using this compound for surface modification include:

Imparting Fluorinated Properties: The difluoropyridine tail creates a fluorinated surface layer on the nanoparticle, which can significantly increase its hydrophobicity and chemical resistance. mdpi.com

Controlling Interparticle Interactions: The attached ligands can prevent the aggregation of nanoparticles in liquid dispersions by providing steric hindrance, thus enhancing colloidal stability. frontiersin.org

Tailoring Surface Energy: The low surface energy characteristic of fluorinated compounds can be transferred to the nanoparticle, making it useful for creating non-stick or low-friction nanocomposite coatings.

This surface modification strategy allows for the precise engineering of nanoparticle properties, opening up their use in advanced composites, functional fluids, and biomedical imaging, where controlled surface interactions are paramount. nih.govmdpi.com

Catalysis

Ligand Design for Metal Complexes in Catalytic Reactions

Pyridine carboxylic acids are well-established as versatile ligands in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. jcmimagescasereports.orgmdpi.com this compound is an exemplary candidate for ligand design, offering specific features that can be used to fine-tune the properties of metal catalysts.

The two fluorine atoms on the pyridine ring play a critical role in modifying the catalytic activity of the metal center. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect. This electronic perturbation can:

Increase the Lewis Acidity of the Metal Center: By withdrawing electron density from the metal, the fluorine atoms can make the metal center more electrophilic, which can enhance its catalytic activity in reactions such as Lewis acid-catalyzed transformations.

Stabilize Different Oxidation States: The electronic nature of the ligand can influence the redox potential of the metal, stabilizing specific oxidation states that may be key intermediates in a catalytic cycle.

Influence Reaction Selectivity: The steric and electronic profile of the ligand can dictate the approach of substrates to the metal center, thereby influencing the stereoselectivity or regioselectivity of the catalytic reaction.

By systematically modifying ligands with functional groups like fluorine, chemists can develop bespoke metal complexes with optimized reactivity and selectivity for specific chemical transformations, including cross-coupling reactions and oxidation catalysis. nih.gov

Role in Oxidation Catalysis

Currently, publicly available research specifically detailing the role of this compound and its derivatives in oxidation catalysis is limited. While the broader class of pyridine carboxylic acids, also known as picolinic acids, and their derivatives are known to form stable complexes with various transition metals that can act as catalysts in a range of oxidation reactions, specific studies focusing on the 5,6-difluoro substituted variant are not prevalent in the reviewed literature.

The general catalytic activity of metal complexes with pyridine-based ligands in oxidation reactions stems from the ability of the metal center to exist in multiple oxidation states, facilitating redox cycles. The pyridine ligand system, including derivatives of this compound, can influence the catalytic activity by modifying the electronic properties and stability of the metal complex. The electron-withdrawing nature of the fluorine atoms in the 5 and 6 positions of the pyridine ring would be expected to impact the electron density at the metal center, thereby tuning its reactivity and catalytic performance. However, without specific research findings, any discussion on its precise role remains speculative.

Further research and publication in peer-reviewed journals are required to elucidate the specific applications and catalytic efficacy of this compound and its derivatives in the field of oxidation catalysis.

Advanced Methodologies in Synthesis and Characterization

Purification Techniques in Synthetic Research

Following a synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and residual reagents. Effective purification is therefore a critical step to obtain 5,6-difluoropyridine-2-carboxylic acid of high purity.

Column Chromatography

Flash column chromatography is a widely utilized method for the purification of organic compounds in a synthetic laboratory setting. orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase. For a polar compound like this compound, normal-phase chromatography is often effective.

The process involves packing a glass column with a solid adsorbent, most commonly silica (B1680970) gel. orgsyn.org The crude product is first dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column. orgsyn.org A solvent system, referred to as the eluent or mobile phase, is then passed through the column to facilitate the separation. orgsyn.org For pyridine (B92270) derivatives, a common practice involves using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. princeton.edu This allows for the efficient separation of compounds with varying polarities.

| Parameter | Description | Example for a Pyridine Carboxylic Acid Derivative |

|---|---|---|

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that moves the compounds through the column. | A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). princeton.edu |

| Loading Technique | Method of applying the crude sample to the column. | Dry loading (adsorbing the sample onto silica) or wet loading (dissolving in a minimal volume of eluent). orgsyn.org |

| Elution Mode | The process of washing compounds through the column. | Gradient elution, where the solvent polarity is increased over time to elute more polar compounds. princeton.edu |

Recrystallization Protocols

Recrystallization is a purification technique used to remove impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

For aromatic polycarboxylic acids, the choice of solvent is critical, and dissolution may require elevated temperatures. google.com The process generally involves dissolving the acid in an appropriate solvent at or near its boiling point and then allowing it to cool slowly to induce crystallization. google.com The resulting pure crystals are then collected by filtration.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. nih.gov It is an essential tool for assessing the purity of synthesized compounds like this compound. google.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar organic compounds. teledyneisco.com

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (such as a C18 column) using a polar mobile phase. pensoft.net The retention of ionic or ionizable compounds like carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov Therefore, buffered mobile phases are often used to ensure reproducible results. nih.gov The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A simple, fast, and selective stability-indicating RP-HPLC method can be validated according to ICH guidelines for accuracy, precision, and specificity. pensoft.net

| Parameter | Description | Example Condition for an Aromatic Carboxylic Acid |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase C18 column (e.g., 150 x 4.6 mm, 5 µm). pensoft.net |

| Mobile Phase | The solvent that carries the sample through the column. | Isocratic elution with Acetonitrile and a Phosphate buffer (e.g., pH 3) in a 50:50 v/v ratio. pensoft.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. pensoft.net |

| Detection | The method used to visualize the separated compounds. | UV/VIS detector at a specific wavelength (e.g., 225 nm). pensoft.net |

| Column Temperature | Maintained temperature of the column for reproducibility. | 30 °C. pensoft.net |

Monitoring Reaction Progress (e.g., Thin-Layer Chromatography, LC-MS)

Effective monitoring of a chemical reaction is crucial to determine its completion, optimize reaction times, and identify the formation of any significant byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to follow the progress of a reaction. teledyneisco.com A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica gel). The plate is then placed in a sealed chamber with a shallow pool of a suitable eluent. As the eluent moves up the plate by capillary action, it separates the components of the spotted mixture. By comparing the spots of the reaction mixture with those of the starting materials, chemists can visualize the consumption of reactants and the formation of the product. The completion of the reaction is indicated when the spot corresponding to the starting material has disappeared.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. uran.ua LC-MS is frequently used in synthetic research to monitor reactions and confirm the identity of the desired product. lcms.cz The LC component separates the reaction mixture, and the MS component provides the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the unambiguous identification of the product by confirming its molecular weight. It is particularly useful for analyzing complex reaction mixtures and identifying intermediates and byproducts, providing a much more detailed picture of the reaction progress than TLC alone. lcms.cznih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes (Green Chemistry Principles)

The synthesis of complex fluorinated heterocycles often involves hazardous reagents, harsh reaction conditions, and the use of environmentally persistent solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF). A major future trend is the development of more sustainable, or "green," synthetic pathways for 5,6-difluoropyridine-2-carboxylic acid and its derivatives.

Research in this area is guided by the principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and using less toxic substances. Key strategies include:

Solvent Replacement: Studies have demonstrated that solvents like CH2Cl2 and DMF can be effectively replaced by more environmentally benign alternatives such as ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dimethyl carbonate in similar chemical transformations, including amide bond formations. semanticscholar.org Future work will focus on adapting these greener solvents to the specific synthetic steps required for this compound.

Catalytic and Solvent-Free Reactions: Inspired by progress in the synthesis of other platform chemicals like furan-2,5-dicarboxylic acid (FDCA), researchers are exploring catalyst- and solvent-free carboxylation reactions. rsc.org Applying similar principles, such as heating alkali carboxylate salts with CO2, could offer a more sustainable route to pyridine (B92270) carboxylic acids. rsc.org

Safer Fluorination Methods: Traditional fluorination reactions can be hazardous. nih.gov An emerging area of research is the development of safer and more selective C-H fluorination techniques. nih.gov Methods using reagents like silver(II) fluoride (B91410) (AgF2) under mild conditions offer a promising alternative to harsher methods for producing fluorinated pyridines. nih.govacs.org

Biomass-Derived Feedstocks: The chemical industry is increasingly looking towards renewable feedstocks. unive.it While not yet applied to pyridine-based compounds, the synthesis of monomers like FDCA from inedible lignocellulosic biomass points to a long-term goal of developing bio-based routes for aromatic chemical production. rsc.orgresearchgate.net

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

Fluorinated heterocycles are prevalent scaffolds in modern pharmaceuticals and agrochemicals. nih.gov The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. A significant future direction for this compound is its use as a foundational structure to discover drugs that act on novel biological targets and treat diseases through new mechanisms of action.

Phenotypic whole-cell screening, where compounds are tested for their effect on whole cells rather than isolated proteins, has become a powerful tool for discovering compounds with novel mechanisms. For instance, this approach identified a series of 6-dialkylaminopyrimidine carboxamides with potent anti-tubercular activity. researchgate.netnih.gov Subsequent studies revealed that these compounds act on previously unknown targets in Mycobacterium tuberculosis, highlighting a path forward for tackling drug-resistant infections. researchgate.netnih.gov

Similarly, derivatives of carboxylic acids are being investigated for a wide range of diseases. Research on 2-phenyl-5-trifluoromethyloxazole-4-carboxamides led to the discovery of potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), a novel target for treating obesity and diabetes. nih.gov These examples underscore the potential for derivatives of this compound to yield first-in-class medicines. Future research will likely involve:

High-Throughput Screening: Screening libraries of this compound amides and esters against diverse cell lines and disease models.

Chemoproteomics: Using chemical probes derived from active compounds to identify their protein binding partners within the cell, thereby uncovering novel drug targets. researchgate.net

Fragment-Based Drug Discovery: Using the this compound core as a starting fragment to build more complex molecules with high affinity for specific biological targets.

Advanced Functional Material Design and Applications

The unique electronic and structural features of pyridine-based carboxylic acids make them attractive building blocks for advanced functional materials. mdpi.com The introduction of fluorine atoms in this compound further enhances this potential by modifying properties like electron affinity, intermolecular interactions, and thermal stability.

Research into related heterocyclic scaffolds, such as pyridine-2,6-dicarboxamides and furan-2,5-dicarboxamides, has shown their utility in creating materials for sensors, coordination polymers, and as models for studying molecular conformations. mdpi.com A major emerging application is in the field of sustainable polymers. For example, 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, is used to synthesize poly(hexamethylene furanamide) (PA6F), a polyamide with high thermal stability and mechanical strength, positioning it as a potential replacement for petroleum-derived engineering plastics. rsc.org

Future research on this compound in materials science will likely focus on:

Fluorinated Polymers: Synthesizing novel polyamides and polyesters incorporating the 5,6-difluoropyridine moiety to create high-performance plastics with enhanced thermal resistance, chemical inertness, and specific dielectric properties.

Organic Electronics: Exploring the use of its derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), where the electron-withdrawing nature of the difluoropyridine ring can be used to tune electronic energy levels.

Supramolecular Assemblies: Designing complex, self-assembling structures held together by hydrogen bonds and other non-covalent interactions, with potential applications in molecular sensing and catalysis. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and synthesized. mdpi.com AI and machine learning (ML) algorithms can analyze vast datasets of chemical information to identify patterns and make predictions, significantly accelerating the discovery process. mdpi.comnih.gov This trend is poised to heavily influence future research on this compound.

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecular structures based on a desired therapeutic profile. springernature.com These models can be trained to generate derivatives of this compound that are predicted to have high activity against a specific target and favorable pharmacokinetic properties. nih.govacm.org

Property Prediction: Deep learning algorithms can accurately predict a wide range of molecular properties, including biological activity, toxicity, and solubility, from chemical structure alone. mdpi.com This allows researchers to virtually screen thousands of potential derivatives before committing to their synthesis, saving time and resources.

Synthetic Route Planning: AI tools are being developed that can devise synthetic pathways for complex molecules. acm.org By analyzing known chemical reactions, these systems can propose step-by-step recipes for creating target derivatives of this compound, potentially identifying more efficient or sustainable routes.

In-depth Mechanistic Understanding of Complex Reaction Pathways

A fundamental understanding of how chemical reactions occur is crucial for optimizing processes, improving yields, and controlling the formation of specific products. Future research will increasingly employ advanced computational and experimental techniques to unravel the complex reaction mechanisms involving this compound and its derivatives.

The reactivity of this molecule is governed by the interplay between the carboxylic acid function and the electron-deficient, fluorinated pyridine ring. Key reactions of interest include nucleophilic aromatic substitution (SNAr), where the fluoride ions are displaced by other functional groups, and transformations of the carboxylic acid, such as amidation. acs.orgrsc.org

To gain deeper insight, researchers will utilize: